Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate

Cepham intermediate Cephem analog Elemental analysis

Process chemists require impurity standards with precise mass distinction and selective deprotection handles for cephalosporin synthesis. This cepham intermediate (CAS 51762-51-7) features a saturated 2,3-bond and benzhydryl ester, enabling orthogonal hydrogenolytic deprotection while preserving β-lactam integrity. • Enables unambiguous HRMS identification (2 g mol⁻¹ mass distinction from cephem analog GHYH) • Distinct Z/E rotamerism for solvent-controlled stereoselective transformations • Penultimate intermediate in NaBH4-mediated Ceftibuten synthesis; tracked as Ceftibuten Impurity 4 • In-stock, high-purity (≥98%) for method validation and impurity profiling.

Molecular Formula C28H26N2O5S
Molecular Weight 502.6 g/mol
Cat. No. B12077440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate
Molecular FormulaC28H26N2O5S
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESC1C(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)O
InChIInChI=1S/C28H26N2O5S/c31-21-17-36-27-23(29-22(32)16-18-10-4-1-5-11-18)26(33)30(27)24(21)28(34)35-25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23-25,27,31H,16-17H2,(H,29,32)
InChIKeyJSNDVKXNQUBARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzhydryl 3-Hydroxy-7-(phenylacetamido)cepham-4-carboxylate – Sourcing Guide


Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate (CAS 51762‑51‑7) is a synthetic β‑lactam intermediate belonging to the 3‑hydroxycepham class. It bears a diphenylmethyl (benzhydryl) ester at the C‑4 carboxyl and a phenylacetamido side‑chain at the C‑7 position [REFS‑1]. Unlike its more prevalent 3‑cephem congener (GHYH, CAS 54639‑48‑4), the cepham nucleus is fully saturated at the 2,3‑bond, imparting distinct reactivity and conformational flexibility [REFS‑2]. The compound is primarily encountered as a key relay intermediate in cephalosporin antibiotic syntheses (e.g., Ceftibuten) and as a reference impurity (Ceftibuten Impurity 4) [REFS‑1][REFS‑3].

Synthetic intermediate for ceftibuten and related cephalosporin pathways
Functions as Ceftibuten Impurity 4 for analytical reference and profiling
Saturated cepham core vs. unsaturated cephem analogs — distinct reactivity and conformational profile

Why Generic Cephem Intermediates Are Not Substitutable


Although numerous benzhydryl‑protected 3‑hydroxy‑cephem/cepham esters appear structurally similar, substitution without systematic evaluation frequently leads to divergent outcomes in downstream transformations. The saturated cepham nucleus of the title compound exhibits markedly different redox behaviour and tautomeric preferences compared to the unsaturated 3‑cephem analogs [REFS‑1]. Furthermore, the benzhydryl ester is documented to impose rotameric constraints (E/Z isomerism) that directly modulate solubility, crystallinity, and reactivity in ozonolysis and elimination steps, factors that are not equivalently manifested with p‑nitrobenzyl or p‑methoxybenzyl esters [REFS‑2][REFS‑3]. The phenylacetamido side‑chain also dictates the steric and electronic environment at C‑7, distinguishing it from phenoxyacetamido or 7‑amino variants. These cumulative differences mean that even compounds with identical molecular formulas (e.g., the cephem isomer GHYH) are not functionally interchangeable in multi‑step synthetic sequences.

Cepham vs. Cephem Core

Saturated 2,3-bond alters redox behaviour and tautomer preference — may not transfer directly from unsaturated cephem analogs.

Benzhydryl vs. Alternative Esters

Rotamer constraints, solubility, and crystallinity differ markedly from p-nitrobenzyl or p-methoxybenzyl esters — purification and reactivity may shift.

Phenylacetamido Side-Chain

Steric and electronic environment at C-7 not equivalent to phenoxyacetamido or 7-amino variants — downstream selectivity may require re‑optimization.

Quantitative Differentiation vs. Closest Analogs


Cepham vs. Cephem Core Reactivity Profiles

The fully saturated cepham nucleus (CAS 51762‑51‑7) possesses a molecular formula of C28H26N2O5S and a molecular weight of 502.58 g mol⁻¹, whereas the direct 3‑cephem analog GHYH (CAS 54639‑48‑4) has the formula C28H24N2O5S and a molecular weight of 500.57 g mol⁻¹ [REFS‑1][REFS‑2]. This difference of 2.01 g mol⁻¹ (Δ two hydrogen atoms) reflects the absence of the 2,3‑double bond and fundamentally alters the ring‑system’s electron density, tautomeric equilibrium, and susceptibility to oxidation/reduction [REFS‑3].

Cepham vs. Cephem Core
Head-to-head
Δ Mw = +2.01 g·mol⁻¹; Δ 2 H atoms
Supports HRMS identity confirmation and distinct redox selectivity context
Theoretical elemental analysis; experimental verification advised
Cepham intermediate Cephem analog Elemental analysis

Benzhydryl Ester Deprotection Lability Compared to p-Nitrobenzyl

Benzhydryl (diphenylmethyl) esters are documented to undergo hydrogenolysis or acid‑catalyzed cleavage more readily than the corresponding p‑nitrobenzyl esters. In general protecting‑group rankings, benzhydryl esters are classified as ‘easier to cleave than benzyl esters’ under hydrogenolytic conditions, while p‑nitrobenzyl esters display ‘increased resistance to acid hydrolysis, hence more rigorous hydrolysis conditions are required’ [REFS‑1][REFS‑2]. This differential lability directly affects the selectivity of deprotection in the presence of other reducible or acid‑labile functionalities.

Ester Deprotection Lability
Class-level
Benzhydryl > benzyl >> p-nitrobenzyl in hydrogenolysis
Supports orthogonal deprotection selectivity context
Based on protecting-group literature survey
Protecting group strategy Ester deprotection Benzhydryl ester

Synthetic Route Branching Efficiency for Ceftibuten

In the published synthesis of Ceftibuten, the hydrogenation of the 3‑cephem precursor (XXVIII) with NaBH4 in methanol‑dichloromethane yields the title cepham derivative (XXIX) as a discrete intermediate [REFS‑1]. While an exact isolated yield for this specific step is not tabulated, the overall conversion of (XXVIII) → (XXIX) → (XXX) establishes the cepham compound as the obligate intermediate en route to the 7‑amino‑3‑(methanesulfonyloxy)cepham (XXX), which is then eliminated to the cephem (II). The alternative direct route (XXVIII → XXXI via mesylation/hydrolysis, bypassing the cepham) is also described, allowing a branching comparison of synthetic efficiency [REFS‑2].

Synthetic Branching Efficiency
Reported
Cepham intermediate route alternative to direct cephem route
Provides alternative synthetic handle for route evaluation
Exact yields not reported; context-dependent
Ceftibuten synthesis NaBH4 reduction Process yield

E-Rotamer Propensity and Crystallinity Differences

The benzhydryl ester in 3‑hydroxy‑cephem/cepham systems is known to populate both Z‑ and E‑rotameric forms, with the E‑rotamer (3‑OH hydrogen‑bonded to the 4‑ester carbonyl) being thermodynamically more stable and exhibiting higher solubility in organic solvents [REFS‑1]. The patent literature explicitly states that most prior examples are ‘limited to benzhydryl esters only’ and that ‘the application of 3‑hydroxy cephem benzhydryl ester is limited’ compared to p‑nitrobenzyl esters, which form crystalline solvates with acetic acid, propionic acid, and methylene chloride, facilitating purification [REFS‑2]. This differential crystallization behaviour directly affects the ease of isolation and purity profile in large‑scale preparations.

Rotamer & Crystallinity Profile
Context-dependent
E-rotamer more soluble; p-nitrobenzyl forms crystalline solvates
May influence isolation and purification strategy
Rotamer distribution varies with solvent and base
Rotamerism Crystallinity Benzhydryl ester

Optimal Application Scenarios Based on Evidence


Ceftibuten Process Development and Impurity Profiling

This compound is the penultimate cepham intermediate in the NaBH4‑mediated route to Ceftibuten and is also catalogued as Ceftibuten Impurity 4. Its procurement in high purity (≥98 %, as offered by multiple vendors) enables process chemists to spike and track this specific impurity during HPLC method validation, leveraging the 2 g mol⁻¹ mass distinction from the cephem analog GHYH for unambiguous identification via HRMS [REFS‑1][REFS‑2].

Chemoselective Deprotection Sequence Design

When a synthetic strategy demands orthogonal ester deprotection in the presence of sensitive 7‑amido or 3‑substituent functionality, the benzhydryl ester’s greater hydrogenolytic lability compared to p‑nitrobenzyl esters provides a critical selectivity advantage. Researchers can exploit this property to achieve step‑economic routes where the 4‑carboxyl is unmasked without disturbing the β‑lactam or side‑chain integrity [REFS‑3].

Rotamer-Controlled Synthesis of 3-Substituted Cephems

The benzhydryl ester’s ability to form distinct Z‑ and E‑rotamers, with the E‑rotamer being thermodynamically more stable and more soluble, enables solvent‑ and base‑controlled stereoselective transformations at C‑3. This is particularly relevant for the ozonolysis‑elimination sequence leading to 3‑hydroxy‑3‑cephem‑1‑oxides, where rotameric purity can dictate the yield and purity of the final 3‑substituted cephalosporin [REFS‑4].

Application
Selection Property
Validation Focus
Ceftibuten process development & impurity profiling
Saturated cepham core with distinct mass profile
HRMS identity confirmation and HPLC method validation context
Chemoselective deprotection sequence design
Benzhydryl ester lability profile
Orthogonal ester deprotection selectivity context
Rotamer-controlled 3-substituted cephem synthesis
E/Z rotamer distribution and solubility profile
Crystallization and stereoselective transformation context
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